

Safety data sheet for Methocarbamol-13C,d3

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Compound of Interest

Compound Name: Methocarbamol-13C,d3

Cat. No.: B12404892

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An In-depth Technical Guide to the Safety and Handling of **Methocarbamol-13C,d3**

Disclaimer: A specific Safety Data Sheet (SDS) for **Methocarbamol-13C,d3** is not commonly available. This guide is based on the safety information for the parent compound, Methocarbamol, as the toxicological and chemical properties are expected to be essentially identical. **Methocarbamol-13C,d3** is a stable, non-radioactive isotopically labeled version of Methocarbamol, primarily used as an internal standard in quantitative bioanalytical assays.

Hazard Identification and Safety Data

Methocarbamol is classified as a hazardous substance. The following information is a summary from various supplier Safety Data Sheets.

1.1 GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed[1][2]
Respiratory Sensitization	1	H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1][2]
Skin Sensitization	1	H317: May cause an allergic skin reaction[1][2]

1.2 Toxicological Data

The following acute toxicity data has been reported for Methocarbamol.

Route of Administration	Species	LD50 Value
Oral	Rat	1,320 mg/kg[1]
Intraperitoneal	Rat	815 mg/kg[1]
Subcutaneous	Mouse	780 mg/kg[1]

1.3 First Aid Measures

- If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
- If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[3]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, get emergency medical help immediately.[3][4]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[4]

1.4 Handling and Storage

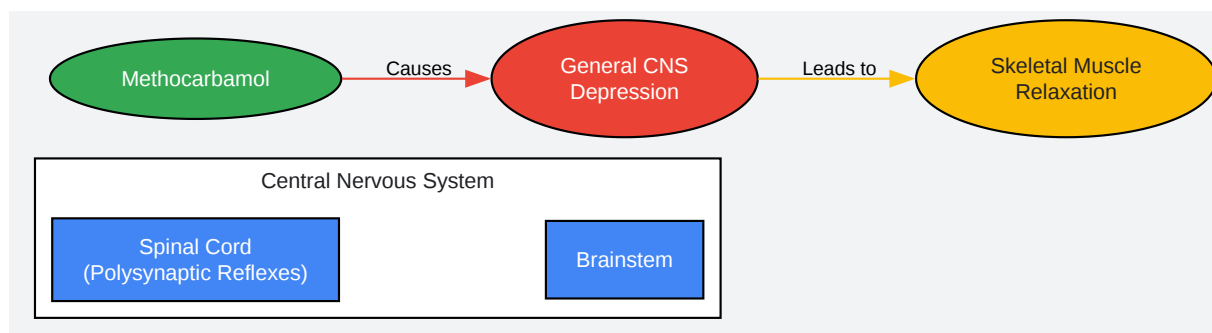
- Handling: Avoid contact with skin and eyes and avoid formation of dust and aerosols. Use in a well-ventilated area and do not eat, drink, or smoke when using this product.[3][5]
- Storage: Keep the container tightly closed in a dry, well-ventilated place.[3][4]

Physical and Chemical Properties

Property	Methocarbamol	Methocarbamol-13C,d3
Chemical Formula	C ₁₁ H ₁₅ NO ₅ [6]	C ₁₀ ¹³ CH ₁₂ D ₃ NO ₅
Molar Mass	241.24 g/mol [6]	245.27 g/mol
Appearance	White powder[5]	White to off-white solid
CAS Number	532-03-6[6]	1189965-06-3

Mechanism of Action and Metabolism

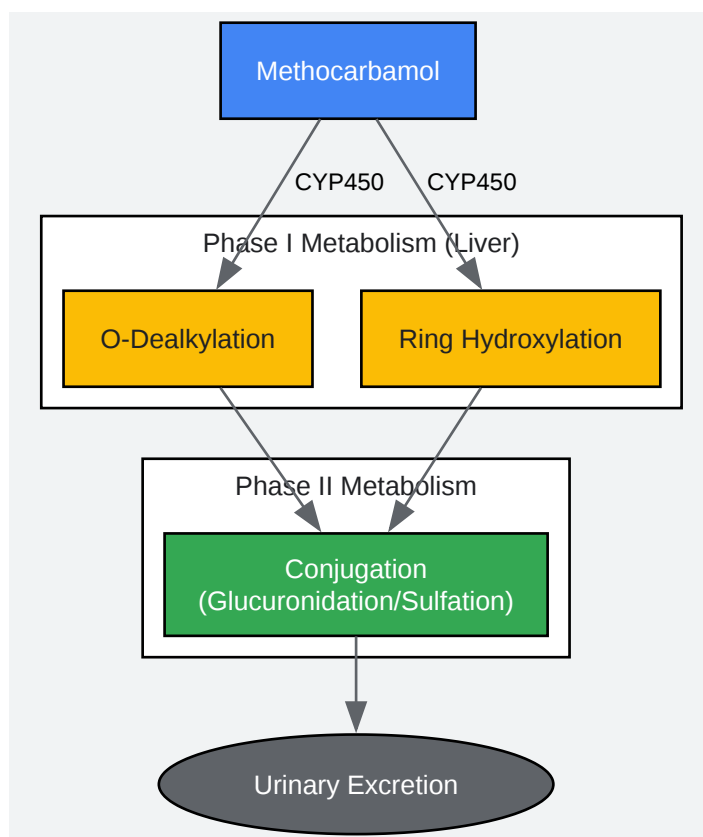
The precise mechanism of action of Methocarbamol has not been fully established but is believed to be due to general central nervous system (CNS) depression.[6][7][8] It does not have a direct effect on skeletal muscles, the motor end plate, or nerve fibers.[6][8] Its efficacy is likely related to its sedative effects.[6][8]



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Methocarbamol's Proposed Mechanism of Action.

Methocarbamol is extensively metabolized in the liver, primarily through dealkylation and hydroxylation, followed by conjugation (glucuronidation or sulfation).[6][8][9][10] These metabolites are then primarily excreted in the urine.[8][10]



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Metabolic Pathway of Methocarbamol.

Experimental Protocols

Methocarbamol-13C,d3 is an ideal internal standard for the quantification of Methocarbamol in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

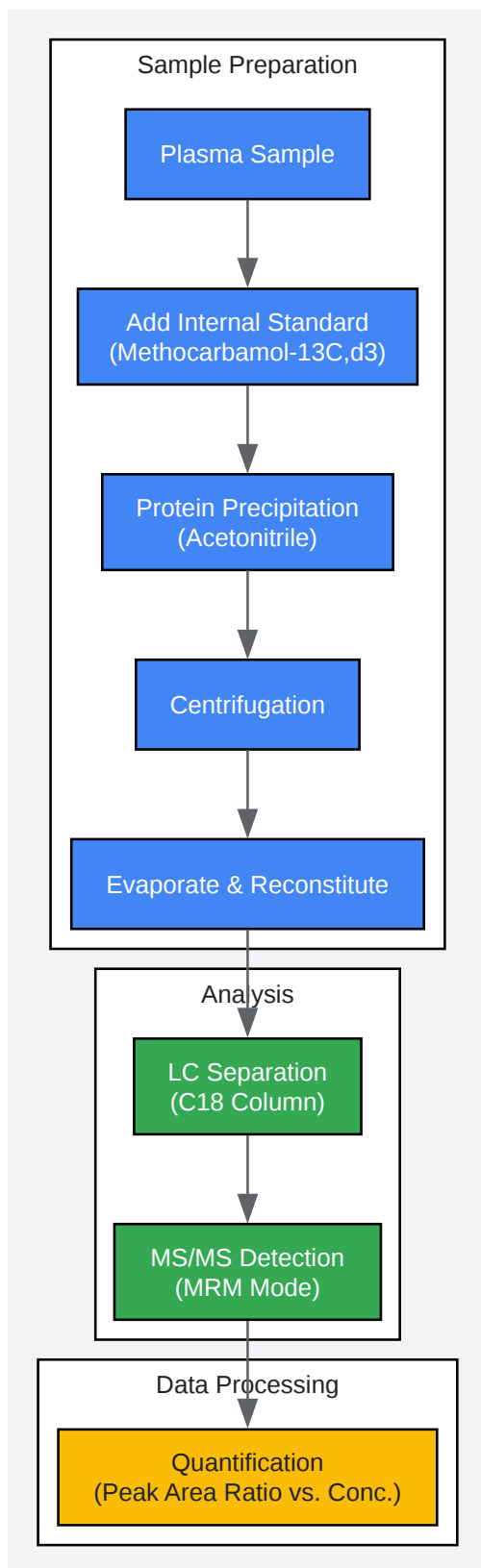
4.1 Protocol: Quantification of Methocarbamol in Human Plasma by LC-MS/MS

This protocol outlines a typical method for a bioequivalence study.^[11]

- Sample Preparation (Protein Precipitation):
 - Pipette 100 μ L of human plasma into a microcentrifuge tube.
 - Add 20 μ L of **Methocarbamol-13C,d3** internal standard (IS) working solution (e.g., at 1 μ g/mL).

- Vortex for 30 seconds.
- Add 300 μ L of acetonitrile to precipitate plasma proteins.
- Vortex for 2 minutes.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject a portion (e.g., 10 μ L) into the LC-MS/MS system.
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 μ m).[\[12\]](#)
 - Mobile Phase: An isocratic mixture of methanol and water with a small percentage of an additive like formic acid to improve ionization (e.g., 70:30 v/v Methanol:0.1% Formic Acid in Water).[\[13\]](#)
 - Flow Rate: 0.5 mL/min.
 - Column Temperature: 40°C.
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (example):
 - Methocarbamol: Q1/Q3 (e.g., m/z 242.1 -> 137.1)
 - **Methocarbamol-¹³C,^{d3}** (IS): Q1/Q3 (e.g., m/z 246.1 -> 140.1)

- Quantification:
 - A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
 - The concentration of Methocarbamol in the unknown samples is then determined from this curve.



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Bioanalytical Workflow for Methocarbamol Quantification.

Special Considerations for Isotopically Labeled Compounds

- **Safety:** Stable isotopically labeled compounds like **Methocarbamol-13C,d3** are not radioactive.[14] The health and safety precautions are identical to those of the unlabeled parent compound.
- **Purpose:** The primary purpose of stable isotope labeling is to use these compounds as tracers or internal standards in quantitative analysis.[15][16] The mass difference allows for their distinct detection by a mass spectrometer without altering the chemical and biological behavior of the molecule.[16][17]
- **Purity:** The chemical and isotopic purity of the labeled standard is critical for accurate quantification. Always use a well-characterized standard from a reputable supplier.
- **Handling:** General safe laboratory practices should be followed.[18] Minimize the risk of decomposition by storing the compound as recommended by the supplier, typically in a cool, dark, and dry place.[19]

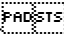
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